![molecular formula C8H12ClN3 B1250760 1-Benzylguanidine hydrochloride CAS No. 1197-49-5](/img/structure/B1250760.png)
1-Benzylguanidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-benzylguanidine involves various chemical reactions, showcasing the versatility and complexity of approaches in obtaining these compounds. For instance, an eco-friendly protocol for synthesizing thiourea derivatives, including 1-benzoyl-3-benzylguanidine, employs dry media conditions and microwave irradiation, emphasizing the advancement towards more sustainable chemical processes (Marquez et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-phenyl-2-nitroguanidine, reveals insights into the nonplanar arrangements and intermolecular interactions that might be present in 1-benzylguanidine hydrochloride. These structural analyses provide a foundation for understanding the chemical behavior and reactivity of these molecules (Astakhov et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving guanidine derivatives highlight the reactivity and potential applications of 1-benzylguanidine hydrochloride. For example, the base-catalyzed condensation reactions of benzil with dialkylguanidine demonstrate the compound's utility in synthesizing imidazoline derivatives, contributing to our understanding of its chemical properties (Furukawa et al., 1972).
Physical Properties Analysis
While direct studies on the physical properties of 1-benzylguanidine hydrochloride are scarce, insights can be gleaned from related compounds. The synthesis and characterization processes often reveal critical physical properties such as solubility, melting points, and crystalline structures, which are vital for understanding the applications and handling of these chemicals.
Chemical Properties Analysis
The chemical properties of 1-benzylguanidine hydrochloride can be inferred from studies on similar compounds, emphasizing their reactivity, stability, and interaction with various reagents. For instance, reactions of biguanides and related compounds offer a glimpse into the potential chemical behaviors of 1-benzylguanidine hydrochloride, including its reactivity towards electrophiles and nucleophiles (Furukawa et al., 1972).
Scientific Research Applications
Targeted Drug Delivery
1-Benzylguanidine hydrochloride, as a component of benzylguanidine, has been explored for its potential in targeted drug delivery. Kong, Tang, and Yin (2020) investigated benzylguanidine-conjugated nanocarriers for the targeted delivery of doxorubicin to CXCR 4 positive tumors. The study found that benzylguanidine aided in membrane penetration and enhanced tumor-targeted cellular uptake, suggesting its utility in nanomedicine for cancer treatment (Kong, Tang, & Yin, 2020).
Diagnostic and Therapeutic Agent in Neuroectodermal Tumors
1-Benzylguanidine hydrochloride, in its form as meta-iodobenzylguanidine (MIBG), has been used as a diagnostic and therapeutic agent for neuroectodermal tumors. Giammarile et al. (2008) provided guidelines for using 131I-meta-iodobenzylguanidine therapy in treating these tumors, highlighting its application in neuroendocrine system diagnostics and treatment (Giammarile et al., 2008).
Cytotoxic Effects in Tumor Treatment
The cytotoxic properties of MIBG (related to 1-Benzylguanidine hydrochloride) were examined by Smets, Bout, and Wisse (2004). Their study revealed MIBG's cytotoxic effects in various cell lines and its potential contribution to clinical responses in tumor treatments (Smets, Bout, & Wisse, 2004).
Radiopharmaceutical Applications
1-Benzylguanidine hydrochloride derivatives like MIBG have been utilized in radiopharmaceuticals for diagnosing and treating neuroblastoma. Cunningham et al. (1998) explored the cytotoxic efficacy of radiolabelled benzylguanidine in neuroblastoma cells, suggesting its potential in targeted radiotherapy (Cunningham et al., 1998).
Synthesis and Molecular Recognition
The synthesis and molecular recognition properties of benzylguanidine derivatives have been a subject of research. Gao et al. (2003) synthesized benzylguanidine derivatives and studied their ability for selective molecular recognition in aqueous solutions, indicating potential applications in supramolecular chemistry (Gao, Cai, Qi, & Wang, 2003).
Safety And Hazards
1-Benzylguanidine hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may cause drowsiness or dizziness. It is harmful if swallowed or if inhaled .
properties
IUPAC Name |
2-benzylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLZDSZLBOVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylguanidine hydrochloride | |
CAS RN |
1197-49-5 | |
Record name | Guanidine, N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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